molecular formula C8H14O2 B12993691 2-Oxaspiro[4.4]nonan-6-ol

2-Oxaspiro[4.4]nonan-6-ol

Cat. No.: B12993691
M. Wt: 142.20 g/mol
InChI Key: MNSHBXDMJYHQBV-UHFFFAOYSA-N
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Description

2-Oxaspiro[44]nonan-6-ol is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[4.4]nonan-6-ol typically involves the reaction of cyclohexanone with dihydrofuran under acidic conditions to form the spirocyclic structure. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the cyclization reaction . The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.4]nonan-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated or aminated spirocyclic compounds.

Scientific Research Applications

2-Oxaspiro[4.4]nonan-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.4]nonan-6-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[4.4]nonane-2,6-dione: A similar spirocyclic compound with a ketone functional group.

    1-Oxaspiro[4.5]decane-2-one: Another spirocyclic compound with a larger ring structure.

    1-Oxaspiro[3.6]dec-7-ene: A spirocyclic compound with an unsaturated ring.

Uniqueness

2-Oxaspiro[44]nonan-6-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-oxaspiro[4.4]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-2-1-3-8(7)4-5-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSHBXDMJYHQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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